3,6-Bis(benzyloxy)pyridazine chemical structure and molecular weight
3,6-Bis(benzyloxy)pyridazine chemical structure and molecular weight
An In-Depth Technical Guide to 3,6-Bis(benzyloxy)pyridazine: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties—characterized by a significant dipole moment, robust hydrogen-bonding capability, and an electron-deficient nature—make it a "privileged structure" for designing novel therapeutic agents.[2][3] The pyridazine core is not just a passive scaffold; it actively influences a molecule's physicochemical properties, such as polarity and metabolic stability, which are critical for drug developability.[2][4] This scaffold is present in several marketed drugs and is a key pharmacophore in agents targeting a wide array of diseases, from cancer to hypertension.[1][5][6]
This guide provides a detailed technical overview of a specific derivative, 3,6-Bis(benzyloxy)pyridazine, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, provide a validated synthesis protocol with mechanistic insights, and discuss its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.
Core Compound Analysis: 3,6-Bis(benzyloxy)pyridazine
3,6-Bis(benzyloxy)pyridazine is a disubstituted pyridazine derivative where the hydrogen atoms at the C3 and C6 positions of the parent ring are replaced by benzyloxy groups. The introduction of these bulky, lipophilic benzyloxy moieties significantly alters the electronic and steric profile of the pyridazine core, making it a valuable building block for more complex molecular architectures.
Chemical Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These parameters are critical for predicting its behavior in chemical reactions and biological systems.
Caption: 2D structure of 3,6-Bis(benzyloxy)pyridazine.
The key physicochemical properties of 3,6-Bis(benzyloxy)pyridazine are summarized in the table below. These data are essential for designing synthetic protocols, purification strategies, and for understanding the compound's potential pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 4603-62-7 | [7] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [7] |
| Molecular Weight | 292.337 g/mol | [7] |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NN=C(C=C2)OCC3=CC=CC=C3 | |
| InChI Key | ZGKRPSZFVMBILV-UHFFFAOYSA-N | [7] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 3,6-Bis(benzyloxy)pyridazine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridazine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms in the precursor, 3,6-dichloropyridazine.[8][9]
Experimental Workflow: From Precursor to Purified Product
Caption: Workflow for the synthesis of 3,6-Bis(benzyloxy)pyridazine.
Detailed Step-by-Step Methodology
Materials:
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3,6-Dichloropyridazine
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Benzyl alcohol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Dimethylformamide (DMF)
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Deionized Water
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Ethanol
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Ethyl Acetate
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Hexane
Protocol:
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Preparation of the Nucleophile (Sodium Benzoxide):
-
Causality: Benzyl alcohol is not nucleophilic enough to displace the chlorides directly. It must first be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form the much more potent nucleophile, sodium benzoxide.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzyl alcohol (2.2 equivalents) to anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (2.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour or until gas evolution ceases completely.
-
-
Substitution Reaction:
-
In a separate flask, dissolve 3,6-dichloropyridazine (1.0 equivalent) in anhydrous DMF.
-
Cool this solution to 0°C.
-
Add the freshly prepared sodium benzoxide solution dropwise via a dropping funnel over 30-45 minutes. Maintain the temperature at 0°C during the addition.
-
Causality: The dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench it by adding cold deionized water. This will precipitate the crude product.
-
Causality: The product is a solid organic compound that is insoluble in the aqueous DMF mixture, leading to its precipitation. This step also safely neutralizes any unreacted NaH.
-
Stir the resulting slurry for 30 minutes in the ice bath.
-
Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual DMF and other impurities.
-
-
Purification and Validation:
-
Trustworthiness: Purification is a critical, self-validating step. The crude product must be purified to remove starting materials and by-products. Recrystallization is an effective method for this compound.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure, crystalline product.
-
Dry the purified product under vacuum.
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Confirm the identity and purity of the final compound using standard analytical techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.[10]
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Mass Spectrometry: To verify the molecular weight of 292.33 g/mol .
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Melting Point: A sharp melting point indicates high purity.
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Applications in Research and Drug Development
The pyridazine heterocycle is a versatile platform in drug design.[11] 3,6-disubstituted pyridazines, in particular, have been explored for a range of biological activities, including as anticancer agents.[5] 3,6-Bis(benzyloxy)pyridazine serves as a key intermediate for accessing a library of novel derivatives.
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Scaffold for Further Functionalization: The benzyloxy groups can be selectively cleaved via hydrogenolysis to reveal 3,6-dihydroxypyridazine (maleic hydrazide tautomer).[6] These hydroxyl groups can then be used as handles for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
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Intermediate for Bioactive Molecules: The core structure can be incorporated into larger molecules. The pyridazine nitrogens can act as hydrogen bond acceptors, and the overall scaffold can engage in π-π stacking interactions with biological targets like protein kinases or enzymes.[2] The synthesis of derivatives from this intermediate could lead to the discovery of novel inhibitors for various therapeutic targets.
Conclusion
3,6-Bis(benzyloxy)pyridazine is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is straightforward, relying on fundamental principles of nucleophilic aromatic substitution. The inherent chemical properties of the pyridazine core, combined with the versatility offered by the benzyloxy substituents, make this compound a valuable tool for researchers and scientists dedicated to the development of next-generation therapeutics. The protocols and data presented in this guide provide a solid, trustworthy foundation for its synthesis and application in advanced research endeavors.
References
- 3.6-Dibenzyloxy-pyridazin - CAS 4603-62-7. Moshang Chemical.
- Sabt, A., et al. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances.
- Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry.
- 3,6-Bis(benzyloxy)pyridazine, ≥95%. Howei.
- Friz, F. T., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry.
- Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applic
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- Product Class 8: Pyridazines. Science of Synthesis.
- Linear and nonlinear optical studies on 3,6-bis (2 pyridyl) pyridazine.
- 3-(2,6-Bis(benzyloxy)pyridin-3-yl)-7-bromo-1-methyl-1H-indole. ChemScene.
- Physicochemical Property Study. WuXi AppTec.
- Pyridazine Deriv
- Physicochemical Properties. Amanote Research.
- 3,6-Bis(isopentyloxy)pyridazine. BLD Pharm.
- 2,6-Bis(benzyloxy)pyridine. Sigma-Aldrich.
- Pyridazine. Wikipedia.
- Physicochemistry. Wiley-VCH.
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. 3.6-Dibenzyloxy-pyridazin - CAS号 4603-62-7 - 摩熵化学 [molaid.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. blumberginstitute.org [blumberginstitute.org]
